molecular formula C15H16ClN3O3S B1201750 2-[[(4-Chloro-1-methyl-3-pyrazolyl)-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester

2-[[(4-Chloro-1-methyl-3-pyrazolyl)-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester

Cat. No. B1201750
M. Wt: 353.8 g/mol
InChI Key: VXGYSHUXSLXNGW-UHFFFAOYSA-N
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Description

2-[[(4-chloro-1-methyl-3-pyrazolyl)-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester is a thiophenecarboxylic acid.

Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives, including compounds structurally related to the specified chemical, have been evaluated for their effectiveness as corrosion inhibitors. A study found that certain pyrazole compounds significantly reduced the corrosion rate of steel in hydrochloric acid environments, suggesting potential applications in corrosion protection (Herrag et al., 2007).

Chemical Synthesis and Transformations

Research indicates the versatility of similar compounds in chemical synthesis. For instance, reactions of related 2-amino-4,5,6,7-tetrahydro-1-benzothiophene derivatives have been used to create various heterocyclic compounds, demonstrating the utility of these compounds in the synthesis of diverse chemical structures (Youssef, 2009).

Crystal Structure Analysis

Studies have also been conducted on the crystal structure of compounds akin to the specified chemical. One such study revealed that the structure of a related compound consisted of a thiophene ring substituted with specific functional groups, which might be relevant for understanding its chemical properties and potential applications (Vasu et al., 2004).

Novel Compound Synthesis

Further research has explored the synthesis of novel compounds using pyrazole derivatives. For instance, one study described a novel one-pot condensation process to synthesize pyrazine-2-carboxylic acid methyl esters, showcasing the potential of these compounds in creating new chemical entities (Illgen et al., 2004).

properties

Product Name

2-[[(4-Chloro-1-methyl-3-pyrazolyl)-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester

Molecular Formula

C15H16ClN3O3S

Molecular Weight

353.8 g/mol

IUPAC Name

methyl 2-[(4-chloro-1-methylpyrazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C15H16ClN3O3S/c1-19-7-9(16)12(18-19)13(20)17-14-11(15(21)22-2)8-5-3-4-6-10(8)23-14/h7H,3-6H2,1-2H3,(H,17,20)

InChI Key

VXGYSHUXSLXNGW-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)Cl

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[[(4-Chloro-1-methyl-3-pyrazolyl)-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester
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2-[[(4-Chloro-1-methyl-3-pyrazolyl)-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester
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2-[[(4-Chloro-1-methyl-3-pyrazolyl)-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester
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2-[[(4-Chloro-1-methyl-3-pyrazolyl)-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester
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2-[[(4-Chloro-1-methyl-3-pyrazolyl)-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester
Reactant of Route 6
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2-[[(4-Chloro-1-methyl-3-pyrazolyl)-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester

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